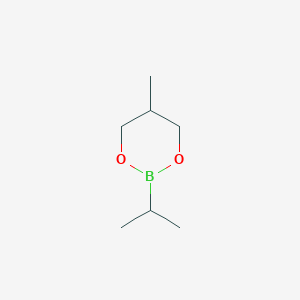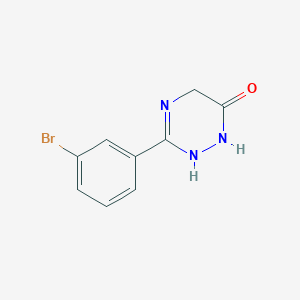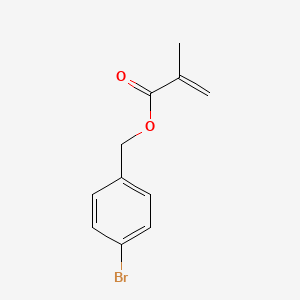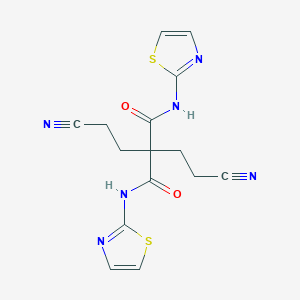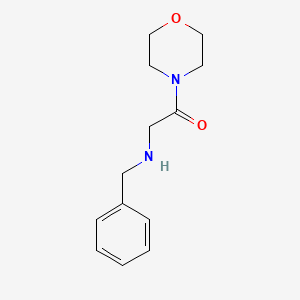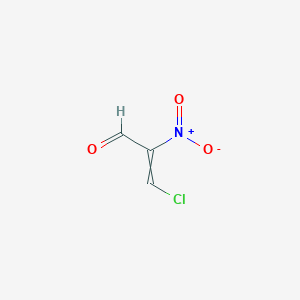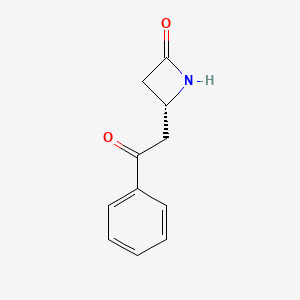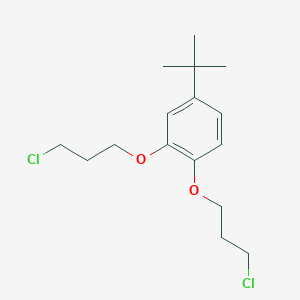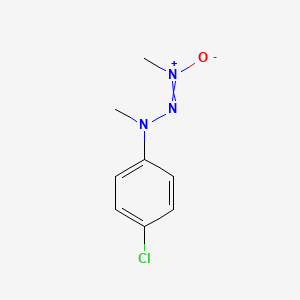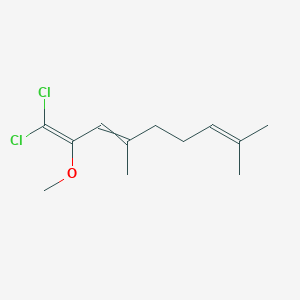
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a methoxy group, and multiple double bonds within a nine-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene typically involves multiple steps, including halogenation, methoxylation, and the formation of double bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,8-Dimethyl-1,3,7-nonatriene: A structurally similar compound with different functional groups.
(E)-4,8-Dimethylnona-1,3,7-triene: An isomer with a different spatial arrangement of atoms.
2,6-Dimethyl-2,6,8-nonatriene: Another related compound with variations in the position of double bonds and substituents.
Uniqueness
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties
特性
CAS番号 |
82772-55-2 |
|---|---|
分子式 |
C12H18Cl2O |
分子量 |
249.17 g/mol |
IUPAC名 |
1,1-dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C12H18Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8H,5,7H2,1-4H3 |
InChIキー |
WKTZHGYANALFQR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC(=C(Cl)Cl)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
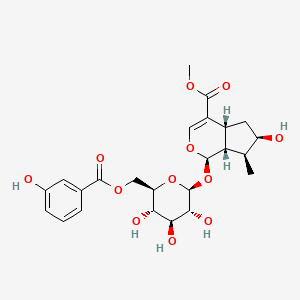
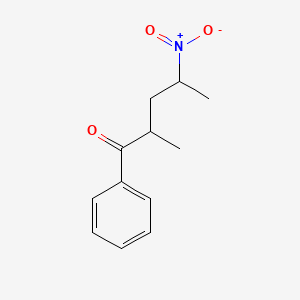
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
